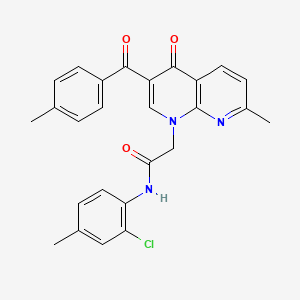

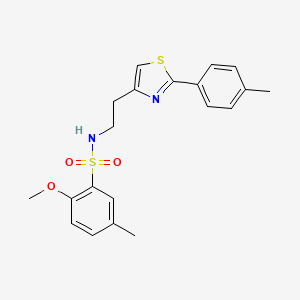

2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Activities

Bromophenol derivatives, such as BOS-102, have shown promising anticancer activities. BOS-102, a novel bromophenol derivative, exhibited excellent anticancer effects on human lung cancer cell lines by blocking cell proliferation and inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation, cell cycle arrest, and activation of the MAPK signaling pathway (Guo et al., 2018).

Materials Science: Gas Separation Applications

In materials science, derivatives of 2,4,5-trimethylbenzene-1-sulfonate have been synthesized for gas separation applications. For instance, a sulfonic acid-functionalized trimethyl-substituted polyimide was developed for enhanced CO2/CH4 selectivity in gas separation, showcasing the potential of incorporating sulfonate groups into polymers for improving separation properties and thermal stability (Abdulhamid et al., 2021).

Synthetic Chemistry: Olefination and Sulfonation

In synthetic chemistry, bromophenyl sulfone derivatives have been utilized in the Julia-Kocienski olefination reaction, providing a method to synthesize 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This demonstrates the utility of bromophenyl sulfones in facilitating complex synthetic transformations (Alonso et al., 2005). Additionally, bromophenol derivatives have been synthesized and characterized for their potential in creating sulfonated cyclic compounds through metal-free insertion of sulfur dioxide, showcasing innovative approaches to sulfonation in organic synthesis (Ye et al., 2020).

properties

IUPAC Name |

(2-bromophenyl) 2,4,5-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3S/c1-10-8-12(3)15(9-11(10)2)20(17,18)19-14-7-5-4-6-13(14)16/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOWWOABJPPXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

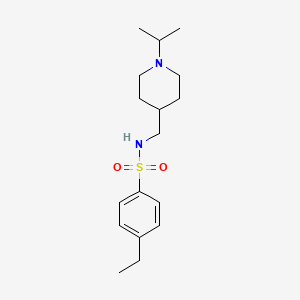

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)

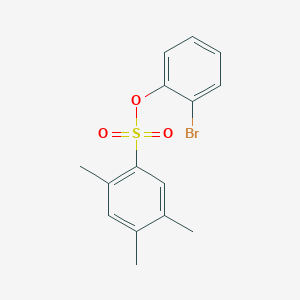

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)

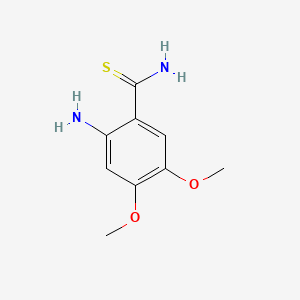

![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)